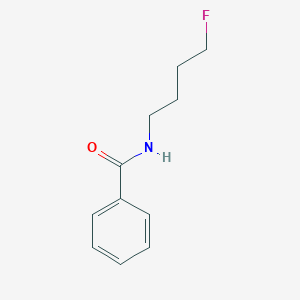
1-Chloro-3-cyclopropyl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-cyclopropyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a chlorine atom, a cyclopropyl group, and a fluorine atom. The unique arrangement of these substituents imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-2-fluorobenzene can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This method involves the introduction of substituents onto the benzene ring through electrophilic aromatic substitution reactions. For example, the chlorination of 3-cyclopropyl-2-fluorobenzene using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride can yield this compound.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are employed to achieve efficient production.
Analyse Des Réactions Chimiques
1-Chloro-3-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives. For instance, oxidation with potassium permanganate can yield carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, alkoxides.
Electrophilic Substitution: Nitric acid, sulfuric acid, halogens.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: 3-cyclopropyl-2-fluorophenol.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced aromatic compounds.
Applications De Recherche Scientifique
1-Chloro-3-cyclopropyl-2-fluorobenzene finds applications in various scientific research fields, including:
Chemistry: It is used as a
Propriétés
Formule moléculaire |
C9H8ClF |
|---|---|
Poids moléculaire |
170.61 g/mol |
Nom IUPAC |
1-chloro-3-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H8ClF/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2 |
Clé InChI |
RGLGZUNUSHLHTL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=CC=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13489369.png)
![5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13489387.png)

![rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride](/img/structure/B13489392.png)
![6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13489394.png)
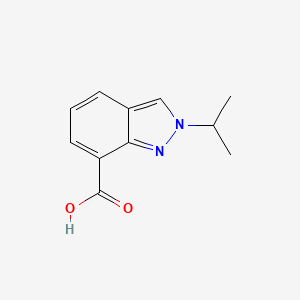
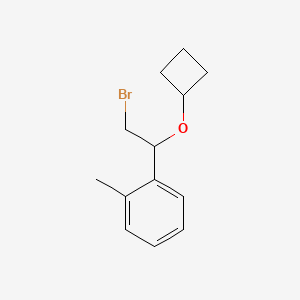
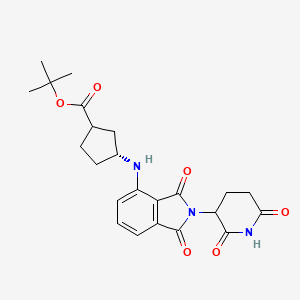
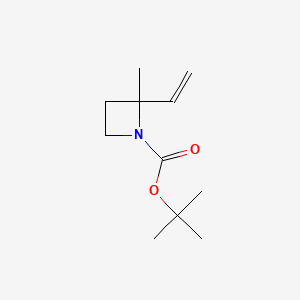
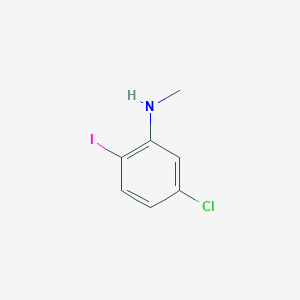
![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)
